molecular formula C5H3BrF3NO B6229432 3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole CAS No. 861135-68-4

3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole

Cat. No.: B6229432
CAS No.: 861135-68-4
M. Wt: 229.98 g/mol
InChI Key: MROPCOIWGYJMQS-UHFFFAOYSA-N
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Description

3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole is a heterocyclic compound that contains both bromomethyl and trifluoromethyl functional groups. The presence of these groups imparts unique chemical properties to the compound, making it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole typically involves the reaction of appropriate precursors under specific conditions. . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, nucleophiles, and oxidizing or reducing agents. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, nucleophilic substitution reactions may yield new brominated derivatives, while radical reactions may produce trifluoromethylated compounds .

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds with target molecules. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole include other trifluoromethylated oxazoles and bromomethylated heterocycles. Examples include:

Uniqueness

The uniqueness of this compound lies in its combination of bromomethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

861135-68-4

Molecular Formula

C5H3BrF3NO

Molecular Weight

229.98 g/mol

IUPAC Name

3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C5H3BrF3NO/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2

InChI Key

MROPCOIWGYJMQS-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1CBr)C(F)(F)F

Purity

95

Origin of Product

United States

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